Barium(2+);oxirane-2,3-dicarboxylate

Description

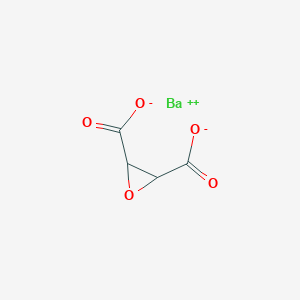

Barium(2+);oxirane-2,3-dicarboxylate, also known as barium cis-epoxy-succinate, is an inorganic compound with the chemical formula C₄H₂BaO₅ and a molecular weight of 267.38 g/mol . It exists as a solid with a melting point of 290°C, indicating high thermal stability. The compound features a three-membered oxirane (epoxide) ring fused with two carboxylate groups, forming a bicyclic structure. Synonyms include (2R,3S)-oxirane-2,3-dicarboxylate Barium salt and Epoxymaleic Acid Barium Salt .

Safety data, such as hazard statements or risk codes, remain unspecified in available sources .

Properties

Molecular Formula |

C4H2BaO5 |

|---|---|

Molecular Weight |

267.38 g/mol |

IUPAC Name |

barium(2+);oxirane-2,3-dicarboxylate |

InChI |

InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

OCTAFAUQSARSPC-UHFFFAOYSA-L |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium(2+);oxirane-2,3-dicarboxylate can be synthesized through the reaction of barium chloride dihydrate with oxirane-2,3-dicarboxylic acid in an aqueous solution. The reaction typically involves the following steps:

- Dissolving barium chloride dihydrate in water.

- Adding oxirane-2,3-dicarboxylic acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolating the product by filtration and drying.

Industrial Production Methods

While specific industrial production methods for Barium(2+);oxirane-2,3-dicarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:

Coordination Reactions: The compound can form coordination polymers with other metal ions and ligands.

Thermal Decomposition: Upon heating, it can decompose to form barium chloride and other by-products.

Common Reagents and Conditions

Coordination Reactions: Common reagents include other metal salts and ligands such as pyridine-2,3-dicarboxylate.

Thermal Decomposition: This reaction typically requires heating the compound in the presence of a stabilizing agent like polyethylene glycol.

Major Products Formed

Coordination Reactions: The major products are coordination polymers with varying structures.

Thermal Decomposition: The primary product is barium chloride.

Scientific Research Applications

Barium(2+);oxirane-2,3-dicarboxylate has several scientific research applications, including:

Materials Science:

Chemistry: Studied for its unique coordination properties and potential to form various structural motifs.

Mechanism of Action

The mechanism of action of Barium(2+);oxirane-2,3-dicarboxylate involves the coordination of barium ions with the oxirane-2,3-dicarboxylate ligands. This coordination leads to the formation of stable structures that can interact with other molecules and ions. The molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Barium(2+);oxirane-2,3-dicarboxylate:

Cadmium(2+);oxalate (CdC₂O₄)

- Formula : CdC₂O₄

- Molecular Weight: Not explicitly provided (calculated: ~200.43 g/mol).

- EC Number : 212-408-8 (registered with the European Chemicals Agency) .

- Physical State : Solid (exact melting point unspecified).

- Applications: Used in materials synthesis and as a precursor for cadmium-based nanomaterials.

- Safety : Classified as toxic due to cadmium’s heavy metal properties; regulated under REACH .

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate

- Formula : C₈H₁₀O₅ (estimated).

- Molecular Weight : ~186 g/mol (calculated).

- Physical State : Likely liquid or low-melting solid (exact data unavailable).

- Applications : Key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Market reports highlight its production growth from 2020–2025 .

- Synthesis : Prepared via multi-step routes, including stereoselective epoxidation and esterification .

Aziridine-2,3-dicarboxylate Derivatives

- Example : Trans-configured aziridine-2,3-dicarboxylates.

Comparative Analysis Table

| Property | Barium(2+);oxirane-2,3-dicarboxylate | Cadmium(2+);oxalate | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate |

|---|---|---|---|

| Formula | C₄H₂BaO₅ | CdC₂O₄ | C₈H₁₀O₅ (estimated) |

| Molecular Weight (g/mol) | 267.38 | ~200.43 | ~186 |

| Physical State | Solid | Solid | Liquid/low-melting solid |

| Melting Point | 290°C | Not reported | Not reported |

| Key Applications | Materials science, catalysis | Nanomaterials, chemical synthesis | Pharmaceuticals, agrochemicals |

| Safety Profile | Limited data | Toxic (ECHA-regulated) | Likely flammable/reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.